molecular formula C21H28N4O2 B12170544 N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B12170544
M. Wt: 368.5 g/mol
InChI Key: XLAFSXXHMPZZBR-UHFFFAOYSA-N
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Description

N-{2-[(bicyclo[221]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound characterized by its unique bicyclic structure and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the bicyclic intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl group is synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Attachment of the piperazine moiety: The intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to form the desired piperazine derivative.

    Coupling reaction: The final step involves coupling the piperazine derivative with an appropriate carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical or chemical properties.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition due to its interaction with biological molecules.

Mechanism of Action

The mechanism of action of N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for unique binding interactions, while the piperazine moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is unique due to its combination of a bicyclic structure and a piperazine moiety, which provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H28N4O2/c26-20(22-14-18-13-16-6-7-17(18)12-16)15-23-21(27)25-10-8-24(9-11-25)19-4-2-1-3-5-19/h1-7,16-18H,8-15H2,(H,22,26)(H,23,27)

InChI Key

XLAFSXXHMPZZBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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